2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
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Overview
Description
- This compound is a complex molecule with the following chemical formula:
C27H26N6O3S
. - It features a triazole ring, a sulfanyl group, and an imine functionality.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 304451-54-5 .
Preparation Methods
- Unfortunately, detailed synthetic routes for this specific compound are not widely available in the literature.
- it likely involves the condensation of appropriate precursors under specific conditions.
- Industrial production methods may involve large-scale synthesis using optimized protocols.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction of specific moieties.
Substitution: Substitution reactions at specific positions.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Chemistry: The compound’s unique structure may inspire new ligands or catalysts.
Biology: It could serve as a probe for biological studies due to its diverse functional groups.
Industry: Perhaps in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available.
- Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds include:
- Others with related structures.
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: (CAS: 15082-28-7).
2-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol: (CAS: 903766-93-8).
Remember that while this compound shows promise, further research is essential to unlock its full potential
Properties
Molecular Formula |
C30H33N5O2S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O2S/c1-5-35-28(24-13-15-25(16-14-24)30(2,3)4)33-34-29(35)38-21-27(36)32-31-19-22-11-17-26(18-12-22)37-20-23-9-7-6-8-10-23/h6-19H,5,20-21H2,1-4H3,(H,32,36)/b31-19- |
InChI Key |
DWUIDEOJYRHCAY-DXJNIWACSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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